Cas no 2034474-49-0 (2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride)
2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride
- F5860-0221
- VU0526059-1
- AKOS026686114
- 2034474-49-0
- 2-(4-fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
- 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride
-
- Inchi: 1S/C14H16F4N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H
- InChI Key: MVYGMPIDQBVZID-UHFFFAOYSA-N
- SMILES: Cl.FC(CN1CCN(C(COC2C=CC(=CC=2)F)=O)CC1)(F)F
Computed Properties
- Exact Mass: 356.0914681g/mol
- Monoisotopic Mass: 356.0914681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 362
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8Ų
2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5860-0221-2μmol |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-5μmol |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-10μmol |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-20μmol |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-1mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-2mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-3mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-4mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-5mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0221-10mg |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride |
2034474-49-0 | 10mg |
$118.5 | 2023-09-09 |
2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride
2-(4-Fluorophenoxy)-1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-one Hydrochloride: A Comprehensive Overview
2-(4-Fluorophenoxy)-1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-one Hydrochloride (CAS No. 2034474-49-0) is a complex organic compound with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a trifluoroethyl group and a phenoxy group. The presence of these functional groups contributes to its diverse chemical properties and biological activities.
The molecular structure of this compound is highly intriguing. The piperazine ring serves as a central scaffold, providing a rigid framework for the attachment of other substituents. The trifluoroethyl group, attached to the piperazine nitrogen, introduces electronic and steric effects that can influence the compound's reactivity and pharmacokinetic properties. Similarly, the phenoxy group at the 4-fluoro position adds aromaticity and potential for hydrogen bonding interactions. These features make this compound a promising candidate for drug design and development.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique physical and chemical properties. Fluorine substitution can significantly alter the lipophilicity, bioavailability, and metabolic stability of a molecule. In the case of 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride, the presence of multiple fluorine atoms enhances its stability and potentially improves its pharmacokinetic profile.
One of the most notable aspects of this compound is its potential application in drug delivery systems. The hydrochloride salt form suggests that it may be used as a pharmaceutically active ingredient in various therapeutic areas. Researchers have explored its ability to act as a prodrug or a delivery vehicle for other bioactive molecules. Its structural versatility allows for further modifications to enhance its efficacy and reduce side effects.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the piperazine ring, followed by substitution reactions to introduce the trifluoroethyl and phenoxy groups. The use of advanced synthetic techniques ensures high yields and purity, making it suitable for large-scale production.
From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and stereochemistry. Additionally, computational chemistry methods have been employed to predict its binding affinity towards various biological targets, further enhancing its potential in drug discovery.
Looking ahead, ongoing research is focused on optimizing the bioavailability and therapeutic efficacy of this compound. Scientists are exploring novel formulation strategies to improve its solubility and absorption profiles. Furthermore, preclinical studies are being conducted to evaluate its safety profile and pharmacodynamic effects in relevant animal models.
In conclusion, 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride (CAS No. 2034474-49-0) represents a significant advancement in organic synthesis and drug development. Its unique structural features and promising biological properties make it a valuable asset in the pursuit of innovative therapeutic solutions.
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